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molecular formula C13H9ClFNO3 B159136 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene CAS No. 443882-99-3

2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene

Cat. No. B159136
M. Wt: 281.66 g/mol
InChI Key: SFTHVDYRPHJAND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088766B2

Procedure details

2-Chloro-1-(3-fluoro-benzyloxy)-4-nitro-benzene (4.08 g, 14.5 mmol) is suspended in MeOH (50 ml) and treated wet 5% Pt/C (Degussa type, Aldrich, 1.5 g). The flask is flushed with hydrogen gas from a balloon and the reaction mixture is stirred under hydrogen atmosphere until reaction is judged complete by this-layer chromatography (approximately 2 hours). The reaction mixture is filtered through a Celite plug and the solvent is removed under reduced pressure. The crude product is redissolved in DCM, dried (MgSO4) and concentrated to yield 3.1 g (12 mmol, 83%) of the desired product.
Quantity
4.08 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.5 g
Type
catalyst
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[O:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([F:19])[CH:14]=1>CO.[Pt]>[Cl:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[CH:4][C:3]=1[O:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([F:19])[CH:14]=1

Inputs

Step One
Name
Quantity
4.08 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])OCC1=CC(=CC=C1)F
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pt]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred under hydrogen atmosphere until reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask is flushed with hydrogen gas from a balloon
CUSTOM
Type
CUSTOM
Details
is judged complete by this-layer chromatography (approximately 2 hours)
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through a Celite plug
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The crude product is redissolved in DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1OCC1=CC(=CC=C1)F)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12 mmol
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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